5,10-dioxatricyclo[7.1.0.04,6]decane
Description
General Context of Strained Polycyclic Ethers in Molecular Design and Synthesis
Strained polycyclic ethers are a class of compounds characterized by their fused ring systems, which often incorporate one or more oxygen atoms. These structures are of significant interest in organic chemistry due to their presence in a variety of complex natural products, particularly marine polycyclic ethers produced by dinoflagellates. nih.gov The inherent ring strain in these molecules, especially in smaller three- or four-membered rings, makes them highly reactive and thus valuable as synthetic intermediates. libretexts.orglibretexts.orgwikipedia.org This reactivity allows chemists to perform specific chemical transformations that open the rings to create larger, more complex molecular architectures. mdpi.com
The common structural feature in many of these natural products is a ladder-shaped polycyclic ether skeleton, with rings fused in a trans/syn/trans fashion. nih.gov The synthesis of these complex structures is a considerable challenge that has spurred the development of innovative synthetic strategies. illinois.edu Iterative approaches, which use a repeating sequence of reactions to build the polycyclic system one ring at a time, have become a key focus in the field. illinois.edu The unique and potent biological activities of many polycyclic ether natural products, such as their ability to interact with ion channels, further drive the synthetic efforts toward these challenging targets. nih.gov
Significance of Epoxide Moieties within Complex Molecular Architectures
Epoxides, or oxiranes, are three-membered cyclic ethers that represent a cornerstone of modern organic synthesis. numberanalytics.comchemistrytalk.org Their defining feature is a highly strained ring, which makes them significantly more reactive than their acyclic or larger cyclic ether counterparts. libretexts.orgwikipedia.orgyoutube.com This ring strain is the driving force for a wide array of ring-opening reactions. youtube.com Nucleophiles, under both acidic and basic conditions, readily attack one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of new functional groups on adjacent carbons. youtube.comlibretexts.org
This reactivity makes epoxides exceptionally versatile building blocks for constructing complex molecules, including pharmaceuticals and natural products. mdpi.comnumberanalytics.com The stereospecific nature of many epoxide ring-opening reactions allows for precise control over the stereochemistry of the products, a critical aspect in the synthesis of chiral molecules. numberanalytics.comyoutube.com Key methods for synthesizing epoxides include the epoxidation of alkenes using peroxy acids (like m-CPBA) or metal catalysts, and the intramolecular cyclization of halohydrins. wikipedia.orgyoutube.comyoutube.com The development of asymmetric epoxidation methods, such as the Sharpless and Jacobsen epoxidations, has been particularly transformative, enabling the synthesis of enantiomerically pure epoxides which are crucial for drug development. mdpi.comnumberanalytics.com
Structural Classification and Nomenclatural Conventions of 5,10-Dioxatricyclo[7.1.0.04,6]decane and Related Diepoxides
The systematic IUPAC name this compound precisely describes a specific tricyclic diepoxide. The nomenclature can be deconstructed as follows:
Tricyclo : This prefix indicates that the compound's structure is composed of three fused rings. stackexchange.comqmul.ac.uk
decane : This root name specifies that there is a total of ten atoms forming the skeletal framework of the polycyclic system. stackexchange.comquora.com
[7.1.0.04,6] : These numbers, enclosed in brackets, follow the von Baeyer system for naming polycyclic compounds. stackexchange.comquora.com They describe the lengths of the bridges connecting the bridgehead atoms. In this case, it describes a bicyclo[7.1.0] system with an additional zero-atom bridge connecting atoms at positions 4 and 6.
5,10-dioxa : This part of the name employs replacement ('a') nomenclature, indicating that the carbon atoms at positions 5 and 10 of the tricyclic decane skeleton have been replaced by oxygen atoms. libretexts.orgqmul.ac.uk
This compound is more commonly known as a diepoxide of cyclooctadiene, specifically cis,cis-1,5-cyclooctadiene diepoxide. acs.org The epoxidation of cis,cis-1,5-cyclooctadiene with a peroxyacid yields this specific tricyclic ether. acs.orgacs.org
| Common Name | Systematic IUPAC Name | Parent Alkene | Stereochemistry |
|---|---|---|---|
| cis,cis-1,5-Cyclooctadiene diepoxide | This compound | cis,cis-1,5-Cyclooctadiene | cis, cis |
| trans,trans-1,5-Cyclooctadiene diepoxide | (1R,4S,5S,6S,9R,10S)-5,10-Dioxatricyclo[7.1.0.04,6]decane (example isomer) | trans,trans-1,5-Cyclooctadiene | trans, trans |
| 1,3-Cyclooctadiene diepoxide | 4,9-Dioxatricyclo[6.1.0.03,5]nonane | 1,3-Cyclooctadiene | Varies |
Historical Development of Research on Tricyclic Ether Synthesis and Reactivity
The study of tricyclic compounds has a rich history, initially gaining prominence in pharmacology with the discovery of tricyclic antidepressants like imipramine and antipsychotics such as chlorpromazine in the 1950s. wikipedia.org While these were primarily nitrogen-containing heterocycles, they established the significance of the tricyclic scaffold in bioactive molecules.
The focused investigation into tricyclic ethers is more recent and is closely linked to the discovery of complex marine natural products. The structural elucidation of brevetoxin B in 1981 marked a pivotal moment, revealing a complex ladder-like polyether structure that captivated the synthetic chemistry community. illinois.edu This discovery, along with others like the ciguatoxins, spurred the development of new synthetic methodologies aimed at constructing the fused ether rings characteristic of these molecules. illinois.edu A key biosynthetic hypothesis, proposed by Nakanishi and Shimizu, involves a cascade cyclization of a polyepoxide precursor, highlighting the central role of epoxide chemistry in forming these systems. nih.gov This has led to extensive research into epoxide-opening cyclization reactions and iterative strategies to build these challenging architectures, contributing significantly to the modern synthetic organic chemistry toolbox. illinois.edu
Structure
3D Structure
Properties
IUPAC Name |
5,10-dioxatricyclo[7.1.0.04,6]decane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-6-8(10-6)4-3-7-5(1)9-7/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGYMDAUQBQWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC3C1O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031345 | |
| Record name | 1,2:5,6-Diepoxycyclooctane | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-75-9, 27035-39-8, 29077-85-8 | |
| Record name | 5,10-Dioxatricyclo[7.1.0.04,6]decane | |
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| Record name | 1,2,5,6-Diepoxycyclooctane | |
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| Record name | 2,7-Dioxatricyclo(4.4.0.03,8)decane | |
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| Record name | Cyclooctane, 1,2-5,6-diepoxy-, | |
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| Record name | 5,6]decane | |
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| Record name | 1,2:5,6-Diepoxycyclooctane | |
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| Record name | 5,10-dioxatricyclo[7.1.0.04,6]decane | |
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| Record name | 2,7-dioxatricyclo[4.4.0.03,8]decane | |
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| Record name | 1,2,5,6-DIEPOXYCYCLOOCTANE | |
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Advanced Synthetic Methodologies for 5,10 Dioxatricyclo 7.1.0.04,6 Decane and Analogues
Strategic Approaches to Total Synthesis and Retrosynthetic Disconnection Analysis
The synthesis of 5,10-dioxatricyclo[7.1.0.04,6]decane is conceptually straightforward, yet requires careful consideration of reagents and conditions to achieve high efficiency and stereochemical purity.
A logical retrosynthetic analysis of this compound identifies the most direct precursor as 1,5-cyclooctadiene (B75094). lookchem.com This disconnection is based on the double epoxidation of the two alkene functionalities within the cyclooctadiene ring. This approach is highly convergent and atom-economical. The primary challenge in the forward sense lies in controlling the sequential epoxidation to potentially isolate the mono-epoxide intermediate if desired, and to control the stereochemistry of the final diepoxide.
The synthesis can commence from the readily available 1,5-cyclooctadiene, which undergoes epoxidation to furnish the target molecule. lookchem.com For instance, the reaction of 1,5-cyclooctadiene with an oxidant like Oxone in the presence of acetone can yield this compound. lookchem.com This diepoxide can then serve as a key intermediate in the synthesis of other complex molecules, such as 9-azabicyclo[3.3.1]nonane-2,6-diol, by undergoing further transformations like ring-opening reactions with nucleophiles. lookchem.com
Catalytic Epoxidation Techniques for Polyolefinic Precursors
The epoxidation of polyolefinic precursors, particularly 1,5-cyclooctadiene, is the most common and direct route to this compound. A variety of catalytic systems have been developed to effect this transformation, often with the goal of achieving high yields and selectivities under mild and environmentally benign conditions.
Molybdenum-based catalysts have proven to be particularly effective for this purpose. For example, ultrasmall molybdenum oxide (MoO3) nanoparticles supported on silica nanospheres have been shown to be an efficient catalyst for the epoxidation of 1,5-cyclooctadiene, leading to complete conversion with the formation of both the mono- and di-epoxide products. researchgate.net Another study demonstrated that polybenzimidazole-supported Mo(VI) complexes can also catalyze the epoxidation of dienes like 1,5-hexadiene using tert-butyl hydroperoxide (TBHP) as the oxidant, a system that can be conceptually applied to 1,5-cyclooctadiene.
Organocatalysis offers a metal-free alternative for epoxidation. 2,2,2-Trifluoroacetophenone has been identified as a highly efficient organocatalyst for the epoxidation of various olefins, including 1,5-cyclooctadiene, using hydrogen peroxide as a green oxidant. This system provides this compound in excellent yield (98%) under mild conditions. cymitquimica.com
The choice of oxidant is also crucial. While traditional peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are effective, systems utilizing hydrogen peroxide or TBHP are considered greener. Sodium perborate in glacial acetic acid has also been reported to oxidize 1,5-cyclooctadiene, although in this case, it selectively yielded the monoepoxide. molaid.com
Intramolecular Cyclization and Cascade Reaction Design
While the direct double epoxidation of 1,5-cyclooctadiene is the most prominent synthetic route, the concept of intramolecular cyclization and cascade reactions offers alternative strategies for constructing related tricyclic ether systems. A notable example, while leading to an isomeric scaffold (2,7-dioxatricyclo[7.1.0.04,6]decane), showcases the power of such a design. An efficient [4+4] cyclodimerization of cyclopropenemethanols has been investigated, which proceeds through a two-fold strain release-driven addition of alkoxides across the double bond of the cyclopropene units. This transformation assembles the 1,5-dioxocane core in a highly chemo- and diastereoselective manner.
In the context of this compound, the sequential epoxidation of 1,5-cyclooctadiene can be viewed as a form of a cascade process, where the first epoxidation event yields an intermediate, 9-oxabicyclo[6.1.0]non-4-ene, which then undergoes a second epoxidation to form the final tricyclic product. Controlling the reaction conditions, such as the stoichiometry of the oxidant, can allow for the selective isolation of the mono-epoxide or the continuation of the cascade to the diepoxide.
Diastereoselective and Enantioselective Synthesis
The presence of multiple stereocenters in this compound necessitates the development of stereoselective synthetic methods to access specific diastereomers and enantiomers.
Chiral Catalysis in Epoxidation and Regioselective Ring-Opening Reactions
The asymmetric epoxidation of unfunctionalized olefins, such as 1,5-cyclooctadiene, is a significant challenge in synthetic chemistry. Chiral metal complexes have emerged as powerful catalysts for this transformation. Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are highly effective for the enantioselective epoxidation of cis-disubstituted olefins. These catalysts can be employed with oxidants like sodium hypochlorite, often in the presence of an axial ligand such as 4-phenylpyridine N-oxide, to achieve high enantioselectivities. The design of salen ligands with built-in phase-transfer capabilities can further enhance the efficiency of these catalytic systems.
Chiral metalloporphyrin complexes represent another class of potent catalysts for enantioselective epoxidation. researchgate.net Iron and manganese porphyrins, in particular, have been shown to catalyze the epoxidation of terminal and cis-disubstituted olefins with high enantiomeric excesses and turnover numbers. researchgate.net
Once chiral, non-racemic this compound is obtained, its subsequent regioselective ring-opening with various nucleophiles, catalyzed by chiral Lewis acids, can provide access to a wide range of enantioenriched functionalized cyclooctane (B165968) derivatives. Chiral metal-salen complexes have also been successfully employed as catalysts for the asymmetric ring-opening of meso-epoxides with nucleophiles like azides, thiols, and fluoride, providing another avenue to chiral building blocks.
Desymmetrization Strategies for Meso-Dioxatricyclo Systems
The common diastereomers of this compound are meso compounds, possessing a plane of symmetry. The enantioselective desymmetrization of these prochiral substrates is a powerful strategy for generating enantiomerically pure products, with the theoretical potential of 100% conversion. lookchem.com
This can be achieved through the catalytic enantioselective ring-opening of one of the two equivalent epoxide rings. Chiral catalysts, such as metal-salen complexes, can differentiate between the two enantiotopic epoxide groups, leading to the formation of a single enantiomer of the ring-opened product. For example, chiral chromium(III)-salen complexes have been effectively used for the asymmetric azidolysis of meso-epoxides.
Biocatalysis also offers a powerful tool for desymmetrization. Enzymes, particularly lipases, have been successfully used for the enantioselective desymmetrization of prochiral meso-diamines and diols. lookchem.com This approach, while less explored for this compound itself, represents a promising future direction for accessing its chiral derivatives.
Substrate Control in Stereoselective Transformations
In addition to catalyst control, the inherent structural features of the substrate can be exploited to direct the stereochemical outcome of a reaction. In the context of synthesizing analogues of this compound, the presence of directing groups on the cyclooctadiene backbone can influence the diastereoselectivity of the epoxidation.
For instance, the epoxidation of allyl-substituted cycloalkenes has been shown to proceed with high diastereoselectivity when using sterically bulky metalloporphyrin catalysts. The directing effect of a hydroxyl group in alkenyl cyclopropyl carbinol derivatives has been utilized to achieve highly diastereoselective vanadium-catalyzed epoxidations. This principle can be extended to substituted cyclooctadienes, where a strategically placed functional group can direct the epoxidizing agent to one face of the double bond, thereby controlling the stereochemistry of the resulting epoxide. This substrate-controlled approach is a valuable complementary strategy to catalyst-controlled methods for the synthesis of specific stereoisomers.
Development of Novel Synthetic Routes
The construction of complex polycyclic ether systems, such as this compound, demands innovative and efficient synthetic strategies. This section explores advanced methodologies that have emerged for the synthesis of this and analogous dioxatricyclic scaffolds, focusing on [4+4] cyclodimerization reactions, transition metal-catalyzed approaches, and organocatalytic methods.
[4+4] Cyclodimerization Reactions for Dioxatricyclic Scaffolds
A notable and highly efficient strategy for the assembly of dioxatricyclic systems is the [4+4] cyclodimerization of cyclopropenemethanols. This approach provides a direct route to the 1,5-dioxocane core embedded within a tricyclic framework. Research has demonstrated the successful synthesis of 2,7-dioxatricyclo[7.1.0.04,6]decane scaffolds, which are structural isomers of the target compound, through a chemo- and diastereoselective transformation. rsc.orgresearchgate.net
The reaction proceeds via a two-fold strain release-driven nucleophilic addition of alkoxides across the double bond of cyclopropenes. rsc.org This method is distinguished by its ability to form two new ethereal C-O bonds in a single transformation, a significant advantage over many other cyclization strategies. rsc.org The process is highly dependent on the choice of solvent and base to achieve optimal yields and diastereoselectivity.
Detailed studies have shown that polar, aprotic, coordinating solvents can be detrimental to the diastereoselectivity of the cyclodimerization. rsc.org In contrast, less coordinating solvents like diethyl ether and toluene, while promoting high selectivity, may result in lower reaction efficiency. rsc.org The choice of base is also critical, with alkali metal hydrides or alkoxides often employed to generate the nucleophilic alkoxide species.
The following table summarizes the optimization of the [4+4] cyclodimerization reaction for a representative cyclopropenemethanol, highlighting the impact of different bases and solvents on the reaction yield.
Table 1: Optimization of [4+4] Cyclodimerization of Cyclopropenemethanol
| Entry | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 1 | NaH | THF | 85 | 89:11 |
| 2 | KH | THF | 88 | 89:11 |
| 3 | t-BuOK | DMF | 57 | 95:5 |
| 4 | KOH | DMA | 36 | 91:9 |
| 5 | t-BuOK | Et2O | 58 | 98:2 |
The high trans-selectivity observed in the formation of these rigid tricyclic products is a key feature of this methodology. This stereochemical outcome is rationalized by the initial intermolecular nucleophilic attack of a primary alkoxide on the cyclopropene, leading to intermediates that preferentially form the more stable trans-fused dimer. researchgate.net This synthetic route has been successfully applied to a range of substituted cyclopropenemethanols, demonstrating its utility in generating diverse dioxatricyclic structures. rsc.org
Transition Metal-Catalyzed (e.g., Gold, Copper) Approaches to Tricyclic Ethers
Transition metal catalysis offers a powerful and versatile toolkit for the construction of complex cyclic ethers. Gold and copper catalysts, in particular, have been extensively explored for their ability to facilitate a variety of cyclization reactions leading to oxygen-containing heterocycles. nih.govillinois.edu While a direct, single-step synthesis of this compound using these methods is not prominently reported, the underlying principles and reaction types are highly relevant for the construction of such tricyclic systems.
Gold catalysts, known for their oxophilicity and π-philicity, can be strategically employed to promote different cyclization pathways. nih.govresearchgate.net For instance, oxophilic gold(III) catalysts like AuBr₃ can activate propargylic alcohols, leading to cyclization and the formation of cyclic ethers. nih.govresearchgate.net On the other hand, π-philic gold(I) catalysts can induce rearrangements that generate intermediates suitable for subsequent intramolecular cyclization. nih.gov Gold-catalyzed cascade reactions, such as the formal intramolecular [4+2] cycloaddition of 1,6-enynes, have been shown to produce tricyclic products under mild conditions. wikipedia.org
Copper-catalyzed methods are also well-established for ether synthesis. rsc.orgacs.org These reactions often involve the cross-coupling of alcohols or phenols with various partners. For example, copper(II) acetate has been used to catalyze the etherification of aliphatic alcohols with potassium organotrifluoroborate salts under mild and essentially neutral conditions. acs.org Such methods could be adapted for intramolecular cyclizations to form the ether linkages within a tricyclic scaffold. The synthesis of polycyclic ethers has been achieved using copper-hydride complexes, such as Stryker's reagent, in crucial reduction and cyclization steps. researchgate.net
The table below outlines some general transition metal-catalyzed methods applicable to the synthesis of cyclic and polycyclic ethers.
Table 2: Selected Transition Metal-Catalyzed Methods for Ether Synthesis
| Catalyst System | Reaction Type | Substrate Type | Product Type |
|---|---|---|---|
| AuBr₃ | Cyclization | Propargylic Alcohols | Cyclic Ethers |
| Ph₃PAuNTf₂ / Au(I) | Rearrangement / Cyclization | Propargylic Alcohols | Carbonyl-containing Cyclic Ethers |
| Au(I) complexes | Formal [4+2] Cycloaddition | 1,6-Enynes | Tricyclic Products |
| Cu(OAc)₂ | Cross-coupling | Alcohols and Organoborons | Alkyl-Aryl/Vinyl Ethers |
These transition metal-catalyzed strategies offer a broad scope of potential transformations that could be harnessed for the intricate task of assembling the this compound framework, likely through a multi-step sequence involving the formation of key ether rings.
Organocatalytic Methodologies for Oxygen Heterocycle Construction
Organocatalysis has emerged as a powerful and environmentally benign approach to the synthesis of heterocyclic compounds, including the epoxides and oxetanes that constitute the building blocks of this compound. nih.govnih.gov These methods often rely on the use of small, metal-free organic molecules to catalyze reactions with high levels of stereocontrol.
The asymmetric synthesis of epoxides, for instance, can be achieved through various organocatalytic methods, including the use of chiral ketones for the epoxidation of alkenes. The resulting optically enriched epoxides are versatile intermediates that can undergo subsequent ring-opening and cyclization reactions to build more complex structures. nih.gov Organocatalytic asymmetric ring-opening of meso-epoxides is another valuable strategy, providing access to functionalized chiral building blocks. unisa.it
The synthesis of oxetanes, four-membered ether rings, can also be accomplished using organocatalytic approaches. For example, the ring-opening copolymerization of oxetanes with anhydrides, catalyzed by systems like phosphazene bases and triethyl borane, demonstrates the ability of organocatalysts to activate and incorporate these strained rings into larger molecules. researchgate.net The coupling of carbon dioxide with oxetanes can also be promoted by organocatalytic systems. researchgate.net
While a direct organocatalytic synthesis of the complete this compound scaffold has not been explicitly detailed, the principles of organocatalysis are highly applicable to the construction of its constituent parts. A hypothetical approach could involve the organocatalytic epoxidation of a cyclooctadiene derivative, followed by further functionalization and cyclization steps catalyzed by chiral organic molecules to control the stereochemistry of the final tricyclic product.
Table 3: Illustrative Organocatalytic Methods for Oxygen Heterocycle Synthesis
| Organocatalyst Type | Reaction Type | Substrate | Product |
|---|---|---|---|
| Chiral Ketones (e.g., Shi catalyst) | Asymmetric Epoxidation | Alkenes | Chiral Epoxides |
| Chiral Phosphoric Acids | Asymmetric Ring-Opening | meso-Epoxides | Chiral 1,2-Diols/Amino Alcohols |
| Phosphazene Base / Lewis Acid | Ring-Opening Copolymerization | Oxetanes, Anhydrides | Polyesters |
The development of organocatalytic cascade reactions, where multiple bond-forming events occur in a single pot, holds significant promise for the efficient assembly of complex structures like this compound in a stereocontrolled manner.
Process Optimization and Scalability Considerations in Laboratory Synthesis
The transition of a synthetic route from a small-scale laboratory discovery to a larger, more practical scale requires careful consideration of numerous factors to ensure efficiency, safety, and reproducibility. acs.org For a complex molecule such as this compound, process optimization and scalability are critical aspects of its synthesis.
In the context of photochemical reactions, which may be employed in certain synthetic strategies for polycyclic ethers, scalability presents unique challenges. researchgate.netnih.gov Light penetration, as described by the Beer-Lambert law, can become a limiting factor in large-volume batch reactors, leading to non-uniform irradiation and reduced efficiency. researchgate.netucd.ie The use of continuous flow reactors is an increasingly popular strategy to overcome these limitations, as it allows for precise control over reaction parameters and efficient light penetration. researchgate.netucd.ie
The table below outlines general parameters that are typically considered during the process optimization and scale-up of a laboratory synthesis.
Table 4: General Parameters for Process Optimization and Scalability
| Parameter | Considerations for Optimization and Scale-up |
|---|---|
| Reaction Concentration | Higher concentrations are generally preferred for throughput but can lead to issues with solubility, viscosity, and heat transfer. |
| Temperature Control | Maintaining a consistent and optimal temperature is crucial for reaction rate and selectivity. Exothermic or endothermic reactions require efficient heat management systems on a larger scale. |
| Reagent & Catalyst Stoichiometry | Minimizing the use of excess reagents and expensive catalysts is important for cost-effectiveness and waste reduction. Near 1:1 stoichiometries are often targeted. acs.org |
| Solvent Selection | The choice of solvent impacts reaction kinetics, solubility, and downstream processing (e.g., product isolation and purification). Green and easily recyclable solvents are preferred. |
| Reaction Time | Optimization aims to achieve complete conversion in the shortest possible time to maximize reactor throughput. |
| Mixing and Mass Transfer | Efficient mixing is essential to ensure homogeneity, particularly in heterogeneous reactions or when dealing with viscous solutions. |
| Product Isolation & Purification | The method of isolation and purification (e.g., crystallization, chromatography) must be scalable and efficient. |
| Safety | A thorough hazard analysis is required to identify and mitigate potential risks associated with reagents, intermediates, products, and reaction conditions on a larger scale. |
For the synthesis of this compound and its analogues, each of these parameters would need to be carefully evaluated for the chosen synthetic route. For example, in the [4+4] cyclodimerization, optimizing the concentration and the method of addition of the base could be critical to controlling the reaction rate and preventing side reactions. Similarly, for any transition metal-catalyzed step, screening for the most active and robust catalyst, and developing methods for its removal or recycling, would be key considerations for a scalable process.
Chemical Reactivity and Mechanistic Pathways of 5,10 Dioxatricyclo 7.1.0.04,6 Decane
Ring-Opening Reactions of Strained Epoxide Rings
The high degree of ring strain in the three-membered epoxide rings of 5,10-dioxatricyclo[7.1.0.04,6]decane renders them highly reactive towards ring-opening reactions. youtube.com These reactions can be initiated by either nucleophiles or acids, leading to a diverse array of functionalized cyclooctane (B165968) derivatives. The specific pathway and resulting products are dictated by the reaction conditions and the nature of the attacking species.
The epoxide rings of this compound are electrophilic and readily react with nucleophiles. In these reactions, the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. This process is governed primarily by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. researchgate.netyoutube.com
A significant application of this reactivity is in the synthesis of nitrogen-containing bicyclic compounds. For instance, this compound can be converted into 9-azabicyclo[3.3.1]nonane-2,6-diol through a transannular cyclization reaction. lookchem.com This transformation is achieved by treating the diepoxide with ammonia, where the ammonia molecule acts as the nucleophile, attacking the epoxide rings and leading to the formation of the bicyclic diol structure. lookchem.com This reaction serves as a key step in the synthesis of more complex molecules, including high-energy density materials. lookchem.com
Table 1: Nucleophilic Ring-Opening of this compound
| Reactant | Reagent | Product | Description |
|---|
Under acidic conditions, the ring-opening mechanism is altered. The reaction is initiated by the protonation of the epoxide oxygen atom, forming a highly reactive alkyl oxonium ion intermediate. youtube.comyoutube.com This protonation makes the epoxide carbon atoms more electrophilic and weakens the C-O bonds. The delocalization of the positive charge gives the epoxide carbons a significant partial carbocation character. youtube.com
The subsequent nucleophilic attack occurs at the carbon atom that can best stabilize the positive charge, which is typically the more substituted carbon. youtube.com This is in contrast to the sterically controlled nucleophilic opening under neutral or basic conditions. researchgate.net Lewis acids, such as boron trifluoride etherate (BF3·OEt2), can also be used to promote this type of ring-opening, where the electronic effect dictates the regioselectivity of the reaction. researchgate.net These acid-catalyzed pathways are crucial for generating specific isomers that may not be accessible through other methods.
The regioselectivity of the ring-opening of this compound is a critical aspect of its chemistry.
Under nucleophilic (basic/neutral) conditions , the reaction proceeds via an S_N2 mechanism where the nucleophile attacks the sterically least hindered carbon atom of the epoxide. researchgate.net
Under acid-catalyzed conditions , the reaction has S_N1-like characteristics. The nucleophile attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state. youtube.comyoutube.com
From a stereochemical perspective, both reaction types proceed via a backside attack, where the nucleophile approaches from the face opposite to the carbon-oxygen bond being broken. This results in an inversion of the stereochemistry at the site of attack. youtube.com When both epoxide rings are opened, the resulting product, typically a diol, will have a trans or anti configuration of the two newly introduced functional groups. For example, the acid-catalyzed hydrolysis of an epoxide results in a trans-diol. youtube.com This stereocontrol is a powerful tool in stereoselective synthesis.
Oxidation and Reduction Pathways
Beyond ring-opening reactions, the this compound scaffold can be further modified through oxidation and reduction, leading to a variety of oxygenated derivatives.
The diol products resulting from the ring-opening of this compound can serve as precursors for further oxidation. For example, the secondary hydroxyl groups of 9-azabicyclo[3.3.1]nonane-2,6-diol can be oxidized to the corresponding dione. lookchem.com Various oxidation methods have been explored for this transformation. After protecting the amine group with a tert-butyloxycarbonyl (Boc) group to form the more soluble compound 11 , Swern oxidation has been successfully employed to synthesize the dione 12 in high yield (90%). lookchem.com An alternative method reported involves using sodium periodate with a ruthenium catalyst (NaIO4/RuO2), which also yields the dione. lookchem.com These oxidation reactions provide access to advanced oxygenated derivatives that are key intermediates in the synthesis of other complex molecules. lookchem.com
Table 2: Oxidation of 9-Azabicyclo[3.3.1]nonane-2,6-diol Derivatives
| Reactant | Reagent/Oxidation Method | Product | Yield |
|---|---|---|---|
| N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol | Swern Oxidation | N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione | 90% lookchem.com |
The conversion of this compound into diols is a form of reductive cleavage of the epoxide C-O bonds. The reaction with ammonia to form 9-azabicyclo[3.3.1]nonane-2,6-diol is a prime example of a stereocontrolled process. lookchem.com The nucleophilic attack by ammonia occurs in a trans-annular fashion, where the nitrogen atom attacks one epoxide from the interior of the cyclooctane ring structure, and a subsequent intramolecular attack forms the second C-N bond. The stereochemistry of the resulting diol is strictly controlled by the S_N2 mechanism of the ring-opening, leading to a specific diastereomer. This highlights how the inherent strain and defined stereochemistry of the diepoxide can be used to direct the formation of complex, stereochemically-defined products.
Table 3: Mentioned Chemical Compounds
| Compound Name | IUPAC Name | Other Names |
|---|---|---|
| This compound | This compound | 1,5-Cyclooctadiene (B75094) diepoxide; 1,2:5,6-Diepoxycyclooctane cymitquimica.comchemspider.com |
| 9-Azabicyclo[3.3.1]nonane-2,6-diol | 9-Azabicyclo[3.3.1]nonane-2,6-diol | - |
| Boron trifluoride etherate | Trifluoro(diethylether)boron | BF3·OEt2 |
| N-Boc-9-azabicyclo[3.3.1]nonane-2,6-diol | tert-butyl 2,6-dihydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate | - |
| N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione | tert-butyl 2,6-dioxo-9-azabicyclo[3.3.1]nonane-9-carboxylate | - |
| Sodium periodate | Sodium metaperiodate | NaIO4 |
| Ruthenium(IV) oxide | Ruthenium dioxide | RuO2 |
Pericyclic and Rearrangement Chemistry of the Tricyclic Diepoxide System
The reactivity of this compound is characterized by a variety of pericyclic and rearrangement reactions, driven by the release of ring strain and the electronic nature of the epoxide groups. Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a potential pathway for the transformation of this diepoxide. 182.160.97msu.edulibretexts.orgrsc.org These reactions are typically stereospecific and are governed by the principles of orbital symmetry. 182.160.97msu.edu
One plausible, though not extensively documented for this specific molecule, pericyclic pathway is a sigmatropic rearrangement . For instance, if one of the epoxide rings were to open to form an allylic alcohol, a subsequent acs.orgacs.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, could occur. 182.160.97 This would involve the concerted reorganization of a six-electron system, leading to a new constitutional isomer.
Rearrangement reactions , particularly those catalyzed by acids or transition metals, are more commonly observed for epoxides. The Meinwald rearrangement, a Lewis acid-catalyzed isomerization of epoxides to aldehydes or ketones, is a pertinent example. researchgate.net For a disubstituted epoxide like the ones present in this compound, the regioselectivity of the rearrangement would be influenced by the stability of the carbocationic intermediate formed upon epoxide ring opening.
Under basic conditions, epoxides can undergo isomerization to allylic alcohols via a β-elimination process. wikipedia.org This reaction is thought to proceed through a concerted C-O bond cleavage and deprotonation. The stereochemistry of the resulting allylic alcohol is dependent on the conformation of the transition state. wikipedia.org
Intramolecular reactions are also a significant aspect of the chemistry of this diepoxide. The proximity of the two epoxide rings allows for the possibility of intramolecular cyclization reactions, where the opening of one epoxide ring is followed by the attack of the resulting nucleophile on the second epoxide. wikipedia.org The products of such reactions would be complex bicyclic or bridged ether structures. The relative rates of these intramolecular reactions are influenced by the length and flexibility of the tether connecting the reacting sites, with the formation of five- and six-membered rings being generally favored. wikipedia.org
Detailed Mechanistic Elucidation of Reactivity
A thorough understanding of the reactivity of this compound requires a detailed examination of the underlying reaction mechanisms, including the identification of intermediates, kinetic studies, and the characterization of catalytic cycles.
The reactions of this compound are expected to proceed through various reactive intermediates, the nature of which depends on the reaction conditions. In acid-catalyzed reactions, the protonation of an epoxide oxygen leads to a highly reactive species. The subsequent ring-opening can generate a carbocationic intermediate. The stability of this carbocation will dictate the regioselectivity of the reaction.
In base-catalyzed rearrangements, an alkoxide intermediate is formed, which can then undergo further transformations. wikipedia.org Radical intermediates can also be involved, particularly in reactions initiated by light or radical initiators. The direct spectroscopic observation of these transient species is challenging but can sometimes be achieved using techniques like matrix isolation or time-resolved spectroscopy. chinesechemsoc.orgcopernicus.orgrsc.org
An alternative approach to studying reactive intermediates is through trapping experiments . nih.govkhanacademy.orgnist.govnih.govrsc.org In this method, a reactive species is added to the reaction mixture to intercept and form a stable adduct with the intermediate. The characterization of this adduct provides strong evidence for the existence of the transient species. For example, a carbocation intermediate could be trapped by a potent nucleophile, while a radical intermediate could be scavenged by a stable radical like TEMPO. nih.gov
Kinetic studies are crucial for understanding the factors that control the rate of reactions involving this compound. For acid-catalyzed ring-opening reactions of epoxides, the rate is often dependent on the concentration of the acid and the substrate. msu.educhemrxiv.org The nature of the solvent also plays a significant role, with polar, protic solvents often accelerating the reaction.
The table below illustrates hypothetical kinetic data for the acid-catalyzed hydrolysis of an epoxide, demonstrating the dependence of the observed rate constant on the acid concentration.
| [H3O+] (M) | kobs (s-1) |
|---|---|
| 0.1 | 1.2 x 10-4 |
| 0.2 | 2.4 x 10-4 |
| 0.5 | 6.0 x 10-4 |
| 1.0 | 1.2 x 10-3 |
The substituents on the epoxide ring also have a profound effect on the reaction rate. Electron-withdrawing groups tend to decrease the rate of acid-catalyzed ring-opening, while electron-donating groups can accelerate it by stabilizing the developing positive charge in the transition state.
For catalytic transformations of this compound, the elucidation of the catalytic cycle is a key aspect of the mechanistic study. A catalytic cycle illustrates the stepwise process by which a catalyst facilitates a reaction and is regenerated at the end of the process.
For instance, a plausible catalytic cycle for the Lewis acid-catalyzed rearrangement of an epoxide to a ketone (Meinwald rearrangement) would involve the following steps:
Coordination of the Lewis acid to the epoxide oxygen, activating the epoxide.
Ring-opening to form a carbocationic intermediate.
A 1,2-hydride or alkyl shift to form a more stable carbocation.
Deprotonation to yield the ketone product and regenerate the Lewis acid catalyst. prepchem.com
A proposed catalytic cycle for a bimetallic radical redox-relay isomerization of an epoxide to an allylic alcohol is depicted below. This type of cycle involves single-electron transfer steps and the interplay of two different metal catalysts. chemrxiv.org
| Step | Description | Reactants | Products |
|---|---|---|---|
| 1 | Reductive Epoxide Ring Opening | Epoxide, Ti(III) catalyst | Ti(IV)-alkoxide radical intermediate |
| 2 | Hydrogen Atom Transfer (HAT) | Ti(IV)-alkoxide radical, Co(II)-H catalyst | Ti(IV)-alkoxide, Co(III) catalyst |
| 3 | Proton-Transfer/Electron-Transfer (PT/ET) | Ti(IV)-alkoxide, Co(III) catalyst | Allylic alcohol, Ti(III) catalyst, Co(II) catalyst |
The specific nature of the catalyst, the substrate, and the reaction conditions will determine the operative catalytic cycle and the final products of the transformation.
Stereochemical and Conformational Analysis of 5,10 Dioxatricyclo 7.1.0.04,6 Decane
Analysis of Stereoisomeric Forms (cis/trans, endo/exo)
The stereochemistry of 5,10-dioxatricyclo[7.1.0.04,6]decane is primarily defined by the relative orientation of the two epoxide rings with respect to the plane of the cyclooctane (B165968) ring. This leads to the existence of cis and trans diastereomers.
In the cis isomer , both epoxide rings are situated on the same side of the cyclooctane ring. Conversely, in the trans isomer , the epoxide rings are located on opposite sides of the central ring. Computational studies have indicated that the cis conformation is thermodynamically more stable than the trans conformation by approximately 9.4 kJ/mol. researchgate.net
The terminology of endo and exo is typically reserved for describing the stereochemistry of substituents in bridged bicyclic systems. As this compound does not fit this structural classification in the conventional sense, the terms endo and exo are not applicable for describing its stereoisomeric forms. The primary stereochemical distinction remains the cis and trans relationship of the two epoxide rings.
Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers. This is due to the presence of four stereocenters in the molecule, located at the carbon atoms of the epoxide rings. guidechem.com
Conformational Preferences and Dynamics of the Tricyclic Core
The conformational landscape of this compound is largely dictated by the flexibility of the eight-membered cyclooctane ring. Cyclooctane itself is known to adopt several low-energy conformations, including boat-chair, twist-boat, and chair-like forms. The fusion of the two rigid, planar epoxide rings significantly influences the conformational possibilities of the central ring.
Computational analyses of the parent 1,5-cyclooctadiene (B75094), from which this compound is derived, have shown that the twist-boat conformation is the most stable. nih.gov For this compound, the conformational analysis becomes more complex due to the presence of the epoxide rings.
The dynamic interconversion between different conformations of the tricyclic core is an important aspect of its chemistry. While specific studies on the conformational dynamics of this compound are limited, it is expected that the energy barriers for ring-inversion processes will be influenced by the cis/trans configuration of the epoxide rings.
Chiroptical Properties and Their Origins
As both the cis and trans isomers of this compound are chiral, their enantiomers are expected to exhibit optical activity. Chiroptical properties, such as specific rotation and circular dichroism (CD), arise from the differential interaction of chiral molecules with left and right circularly polarized light.
The origin of the chiroptical properties in these molecules lies in their three-dimensional structure. The specific spatial arrangement of the atoms and the electronic transitions within the molecule determine the sign and magnitude of the observed optical rotation and CD signals. For instance, the octant rule can often be applied to predict the sign of the Cotton effect in the CD spectra of bicyclic ketones, and similar principles can be applied to understand the chiroptical response of this tricyclic diepoxide. chemspider.com
Influence of Ring Strain and Electronic Effects on Stereochemical Behavior
The stereochemical behavior of this compound is significantly influenced by a combination of ring strain and electronic effects.
Electronic Effects: The oxygen atoms of the epoxide rings are electronegative and possess lone pairs of electrons. These electronic features can influence the conformation of the cyclooctane ring through dipolar interactions and hyperconjugative effects. For instance, the orientation of the C-O bonds can affect the stability of adjacent C-H bonds through stereoelectronic interactions. In some cyclic systems, electronic effects can lead to a preference for conformations that might seem sterically unfavorable. guidechem.com The reactivity of the epoxide rings, particularly their susceptibility to nucleophilic attack, is also a key electronic feature that dictates the chemical behavior of the molecule.
The interplay between minimizing ring strain and optimizing electronic interactions determines the preferred conformations and the relative stabilities of the cis and trans isomers of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory) for Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic structure of molecules, as well as their reactivity. For 5,10-dioxatricyclo[7.1.0.04,6]decane, DFT calculations can provide a detailed picture of bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of its most stable conformation.
Theoretical studies on similar bicyclic epoxonium ions have demonstrated the utility of DFT methods, such as B3LYP/6-31G(d), in providing significant insights into the structures and energetics of transition states, which are crucial for understanding reaction selectivity. nih.gov The reactivity of the epoxide rings in this compound is a key area of interest. The inherent ring strain of the oxirane rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. quimicaorganica.orgchemistrysteps.comlibretexts.org DFT calculations can be used to model these reactions, predicting the activation energies and reaction pathways for various nucleophiles. For instance, computational analyses of epoxide ring-opening reactions under both acidic and basic conditions have been successfully performed using DFT, revealing the interplay of physical factors that govern regioselectivity. researchgate.net
Furthermore, DFT can be used to calculate various molecular properties that correlate with reactivity. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also pinpoint the likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be localized around the electrophilic carbon atoms of the epoxide rings, indicating their susceptibility to nucleophilic attack.
Table 1: Predicted Molecular Properties of this compound from Theoretical Calculations
| Property | Predicted Value | Significance |
| Dipole Moment | > 1.8 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. quimicaorganica.org |
| C-O-C Bond Angle (Epoxide) | ~61° | Significant deviation from the ideal 109.5°, indicating high ring strain. quimicaorganica.org |
| Strain Energy | High | Contributes to the high reactivity of the epoxide rings. nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes
The eight-membered ring of the this compound scaffold imparts significant conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational tool to explore the conformational landscape of such molecules over time. By simulating the motion of atoms and molecules, MD can reveal the different accessible conformations and the energetic barriers between them. youtube.com
Computational studies on the conformational analysis of cyclooctane (B165968) have revealed multiple stable conformations. ic.ac.uk Similarly, for this compound, MD simulations would likely identify several low-energy conformers. The relative populations of these conformers at a given temperature can be determined, providing a dynamic picture of the molecule's structure. This is particularly important as the reactivity of the epoxide groups can be influenced by their accessibility in different conformations. For example, a computational exploration of the conformational space of cyclooctene has been used to rationalize its high epoxidation selectivity. units.it
MD simulations can also be employed to study the interactions of this compound with other molecules, such as solvents or reactants. This can provide insights into how the local environment affects its conformational preferences and reactivity. For instance, simulations of epoxy networks are used to understand their structural and mechanical properties. rsc.org
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the detailed mechanism of chemical reactions is fundamental to controlling their outcomes. Computational modeling provides a virtual laboratory to investigate reaction pathways and identify the fleeting transition states that govern reaction rates and selectivity. For this compound, a primary area of interest is the mechanism of its ring-opening reactions.
Computational studies on the ring-opening of other epoxides have successfully elucidated the transition state structures and energetics for both acid-catalyzed and base-catalyzed mechanisms. ic.ac.uk These studies show that the transition state for acid-catalyzed opening often has significant carbocationic character, influencing the regioselectivity of the nucleophilic attack. pressbooks.pub In contrast, base-catalyzed ring-opening typically proceeds via a more direct SN2-like mechanism. chemistrysteps.com
For this compound, computational modeling could be used to investigate the stepwise opening of the two epoxide rings. This would involve locating the transition states for the initial nucleophilic attack on one epoxide, followed by the subsequent reaction of the second epoxide. Such studies can reveal whether the opening of the first epoxide influences the reactivity of the second and can help in designing selective synthetic strategies. For example, computational studies on intramolecular additions to bicyclic epoxonium ions have provided substantial insight into the origins of cyclization selectivity. nih.gov
Table 2: Key Aspects of Epoxide Ring-Opening Mechanisms Investigated Computationally
| Reaction Condition | Key Mechanistic Features | Computational Insights |
| Acid-Catalyzed | Protonation of the epoxide oxygen, SN1-like character in the transition state. pressbooks.pub | Determination of transition state structures and charge distribution, prediction of regioselectivity. researchgate.net |
| Base-Catalyzed | Direct SN2 attack of the nucleophile on a carbon of the epoxide ring. chemistrysteps.com | Calculation of activation barriers, analysis of steric and electronic effects on reactivity. ic.ac.uk |
Electronic Structure Analysis and Bonding Characteristics of Dioxatricyclodecane Scaffolds
A detailed analysis of the electronic structure provides a fundamental understanding of the bonding within a molecule. For this compound, the nature of the chemical bonds, particularly within the strained epoxide rings, is of significant interest. The bonding in ethers is characterized by the sp³ hybridized oxygen atom, leading to a bent geometry similar to water and alcohols. libretexts.org However, in epoxides, the C-O-C bond angle is severely constrained, leading to what is often described as "bent" or "banana" bonds. This strained bonding situation is a key contributor to the high reactivity of epoxides. quimicaorganica.org
Computational methods can be used to visualize and quantify the electron density distribution within the molecule. This allows for an analysis of bond polarity and the identification of regions susceptible to electrostatic interactions. In ethers, the oxygen atom is a region of high electron density, making it a hydrogen bond acceptor. nih.gov
Furthermore, the electronic structure of the dioxatricyclodecane scaffold can be analyzed in terms of molecular orbitals. This provides a basis for understanding its spectroscopic properties and its interactions with light. The analysis of the electronic structure can also shed light on the potential for through-bond or through-space interactions between the two epoxide rings, which could influence their reactivity.
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks and Versatile Synthetic Intermediates
The strained epoxide rings of 5,10-dioxatricyclo[7.1.0.04,6]decane are susceptible to nucleophilic attack, making it a valuable intermediate for the synthesis of a variety of complex organic molecules. The ring-opening of the epoxides allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to intricate molecular scaffolds.
While the racemic form of the diepoxide is readily accessible, its application as a chiral building block is of significant interest in asymmetric synthesis. The enantioselective synthesis of this compound can be approached through the asymmetric epoxidation of 1,5-cyclooctadiene (B75094) using chiral catalysts. Although specific methods for this particular substrate are not extensively detailed in readily available literature, general methods for the enantioselective epoxidation of olefins, such as those employing Sharpless or Jacobsen-Katsuki type catalysts, provide a conceptual framework for accessing the enantiomerically enriched diepoxide.
The chiral, non-racemic diepoxide can then serve as a precursor to enantiopure compounds. The stereocontrolled opening of the epoxide rings by various nucleophiles allows for the generation of multiple stereocenters with defined configurations. A key synthetic application of this diepoxide is in transannular cyclization reactions. The proximity of the two epoxide rings allows for intramolecular reactions, leading to the formation of bicyclic ether systems. For instance, the acid- or base-catalyzed transannular cyclization of cis,cis-1,5-cyclooctadiene diepoxide can yield derivatives of 9-oxabicyclo[3.3.1]nonane, a core structure found in various natural products and biologically active molecules. The stereochemical outcome of these cyclizations is often dictated by the conformation of the cyclooctane (B165968) ring and the nature of the reagents used.
The ability to perform these transformations enantioselectively, starting from a chiral diepoxide, would provide a powerful tool for the asymmetric synthesis of complex bicyclic and polycyclic systems.
Utilization as Precursors for Natural Product Total Synthesis (e.g., Ladder Polyethers, Steroid Analogues)
The construction of complex natural products often relies on strategic bond formations that can rapidly build molecular complexity. The unique structural and reactive properties of this compound make it an intriguing, though not yet widely reported, precursor for the total synthesis of certain classes of natural products.
Ladder Polyethers: Marine ladder polyethers are a class of natural products characterized by their contiguous fused ether rings. A common biosynthetic hypothesis for their formation involves a cascade of epoxide-opening reactions from a polyepoxide precursor. While direct, detailed examples of the use of this compound in the total synthesis of a specific ladder polyether are not prominent in the literature, its structure as a diepoxide makes it a conceptually relevant starting material for the synthesis of ladder-like fragments. A stepwise or partial cascade reaction initiated from this diepoxide could, in principle, lead to the formation of fused tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings, which are the fundamental building blocks of ladder polyethers. The challenge lies in controlling the regioselectivity and stereoselectivity of the multiple epoxide-opening events.
Steroid Analogues: The synthesis of steroid analogues is an active area of research due to their diverse biological activities. While there is no direct evidence in the reviewed literature of this compound being used as a direct precursor for the total synthesis of steroid analogues, the strategic opening of its epoxide rings could potentially be employed to construct key carbocyclic or heterocyclic rings found in modified steroids. For example, the transannular cyclization products, such as the 9-oxabicyclo[3.3.1]nonane system, could serve as building blocks for the synthesis of steroid fragments containing ether linkages.
Incorporation into Polymeric Materials: Epoxy Resins and Cross-linking Agents
The presence of two epoxide functional groups makes this compound a suitable monomer or cross-linking agent for the preparation of polymeric materials, particularly epoxy resins. Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion.
When used as a cross-linking agent, the diepoxide can react with polymers containing nucleophilic functional groups, such as hydroxyl or carboxyl groups, to form a three-dimensional network structure. This cross-linking process significantly alters the properties of the original polymer, generally leading to increased tensile strength, hardness, and thermal stability. For instance, it can be used to crosslink acrylic latexes, where the epoxide rings react with the functional groups on the acrylic polymer chains.
The degree of cross-linking, which can be controlled by the amount of diepoxide added, has a direct impact on the final properties of the material. A higher cross-linking density typically results in a more rigid and thermally stable polymer, but may also lead to increased brittleness. The specific mechanical and thermal properties of polymers cross-linked with this compound are not extensively documented in dedicated studies, but the general trends observed for other diepoxide cross-linkers can be expected to apply.
Below is a table summarizing the expected effects of incorporating this compound as a cross-linking agent in a polymer matrix.
| Property | Expected Effect of Cross-linking | Rationale |
|---|---|---|
| Tensile Strength | Increase | Formation of a rigid 3D network restricts polymer chain movement. |
| Hardness | Increase | The covalent cross-links create a more rigid material. |
| Flexibility | Decrease | The movement of polymer chains is restricted by the cross-links. |
| Thermal Stability | Increase | The covalent network requires more energy to break down. |
| Solvent Resistance | Increase | The cross-linked structure prevents polymer chains from being solvated and dissolved. |
Design and Synthesis of Novel Organic Frameworks and Supramolecular Assemblies
Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are classes of materials with high surface areas and tunable porosities, making them attractive for applications in gas storage, separation, and catalysis. The synthesis of these materials relies on the use of rigid and well-defined molecular building blocks or linkers.
While the application of this compound in the synthesis of traditional MOFs or POPs is not yet established in the scientific literature, its rigid tricyclic structure and reactive epoxide functionalities present opportunities for its use as a novel building block. The diepoxide could potentially be used as a linker in the formation of porous organic polymers through reactions of its epoxide groups with complementary multifunctional monomers. The rigidity of the tricyclic core could contribute to the formation of a porous network.
In the realm of supramolecular chemistry, the diepoxide could be functionalized through the opening of its epoxide rings to introduce recognition motifs. These functionalized derivatives could then participate in self-assembly processes to form discrete supramolecular structures or extended networks held together by non-covalent interactions. For example, the introduction of hydrogen bonding donors or acceptors, or metal-coordinating ligands, could direct the assembly of the molecules into well-defined architectures. The unique three-dimensional shape of the core scaffold could lead to novel host-guest properties or interesting packing arrangements in the solid state. However, specific examples of such applications are currently lacking in the available literature.
Chemical Basis for Biological Interest Excluding Clinical Efficacy and Safety
Fundamental Reactivity of the Diepoxide System with Biological Nucleophiles
The presence of two epoxide rings is the cornerstone of the chemical reactivity of 5,10-dioxatricyclo[7.1.0.04,6]decane. Epoxides are three-membered cyclic ethers characterized by significant ring strain, which makes them susceptible to ring-opening reactions by nucleophiles. chemistrysteps.com In a biological context, numerous nucleophilic functional groups are present in essential biomolecules such as proteins and nucleic acids.
The diepoxide system of this compound can undergo sequential nucleophilic attacks. The first attack opens one epoxide ring, creating a mono-alkylation product that still contains a second reactive epoxide. This remaining epoxide can then react with another nucleophile, leading to the formation of cross-links. This bifunctional alkylating ability is a key aspect of its biological interest.
Key biological nucleophiles that can react with this diepoxide system include:
Amino acid residues in proteins: The side chains of certain amino acids are nucleophilic and can react with epoxides. Cysteine, with its thiol group, and to a lesser extent lysine, with its primary amine group, are potential targets. nih.govresearchgate.net Histidine, with its imidazole (B134444) ring, can also act as a nucleophile.
Nitrogenous bases in DNA: The nitrogen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA are nucleophilic centers. The N7 position of guanine (B1146940) is a particularly strong nucleophile and a common site for alkylation by epoxides. nih.govnih.gov Other potential sites include the N3 of adenine (B156593) and the N3 of cytosine.
Studies on analogous diepoxides, such as 1,2,3,4-diepoxybutane (DEB), have shown that these compounds can form DNA-protein cross-links. nih.govresearchgate.netnih.gov This process typically involves an initial reaction with a DNA base (e.g., guanine) followed by a reaction with a nearby protein residue (e.g., cysteine), effectively tethering the protein to the DNA. nih.govacs.org Such cross-links can interfere with critical cellular processes like DNA replication and transcription. nih.gov
| Biomolecule | Nucleophilic Group | Potential Reaction Site | Potential Product |
|---|---|---|---|
| Protein | Thiol | Cysteine residue | S-alkylated cysteine |
| Protein | Amine | Lysine residue | N-alkylated lysine |
| Protein | Imidazole | Histidine residue | N-alkylated histidine |
| DNA | Purine nitrogen | N7 of Guanine | N7-alkylguanine adduct |
| DNA | Purine nitrogen | N3 of Adenine | N3-alkyladenine adduct |
Identification of Structural Motifs in this compound Relevant to Bioactivity
The bioactivity of this compound is intrinsically linked to several key structural motifs:
The Diepoxide System: As discussed, the two epoxide rings are the primary pharmacophores, conferring the ability to act as a bifunctional alkylating agent. The presence of two reactive sites allows for the potential of intra- and intermolecular cross-linking of biomolecules.
The Cyclooctane (B165968) Scaffold: The eight-membered carbon ring provides a specific spatial arrangement for the two epoxide groups. This fixed, albeit flexible, conformation dictates the distance and relative orientation at which the two alkylating events can occur. This can influence the types of cross-links that are formed (e.g., whether it can bridge two adjacent DNA bases or cross-link DNA to a protein).
Stereochemistry: The compound this compound can exist as different stereoisomers depending on the relative orientation of the two epoxide rings with respect to the cyclooctane ring (syn or anti). The stereochemistry of the epoxide rings can significantly impact the molecule's interaction with the chiral environment of biological macromolecules, such as the active site of an enzyme or the grooves of DNA. nih.gov Diastereoselective reactions, where one stereoisomer reacts more readily or in a different manner than another, are common in biological systems. youtube.com The specific stereoisomer of this compound will influence its binding affinity and the geometry of the resulting adducts.
| Structural Motif | Description | Relevance to Bioactivity |
|---|---|---|
| Diepoxide System | Two three-membered ether rings. | Primary reactive sites for alkylation of biological nucleophiles. Enables bifunctional cross-linking. |
| Cyclooctane Scaffold | Eight-carbon ring backbone. | Determines the spatial separation and orientation of the epoxide groups, influencing the geometry of cross-links. |
| Stereoisomerism | Potential for different spatial arrangements of the epoxide rings (syn/anti). | Affects the chiral recognition by biomolecules, potentially leading to differences in reactivity and biological effects among isomers. |
Rational Design Principles for Chemically-Driven Biological Probe Molecules
The reactivity of this compound can be harnessed to design chemical probes for studying biological processes. Affinity-based probes (AfBPs) are powerful tools that typically consist of a reactive group (a "warhead") that forms a covalent bond with a biological target, a recognition element that directs the probe to the target, and a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) for detection and analysis. nih.govacs.orgnih.gov
In the context of this compound, the diepoxide system can serve as the warhead. The design principles for creating biological probes based on this scaffold would involve:
Functionalization of the Cyclooctane Ring: To create a targeted probe, the cyclooctane backbone could be chemically modified to attach a recognition element. This would require the synthesis of derivatives of this compound with appropriate functional groups for conjugation. nuph.edu.uanih.gov
Attachment of a Reporter Tag: A reporter tag, such as a fluorophore, would be attached to the molecule, often via a linker arm. This would allow for the visualization and tracking of the molecule's interactions within cells or tissues. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for attaching such tags. acs.org
Controlled Reactivity: The reactivity of the epoxide groups might need to be modulated to ensure that the probe reacts preferentially with its intended target. This could be achieved by introducing electron-withdrawing or electron-donating groups onto the cyclooctane ring, which would alter the electrophilicity of the epoxide carbons.
The goal of such a probe would be to covalently label specific proteins or nucleic acid sequences that are targeted by this class of compounds, enabling their identification and the study of their roles in cellular pathways.
Mechanistic Insights into Molecular Interactions with Biomolecules
The molecular mechanism of interaction for this compound with biomolecules is predicated on the nucleophilic ring-opening of its epoxide groups. This reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond. chemistrysteps.com
In the case of unsymmetrical epoxides, the site of nucleophilic attack (regioselectivity) can be influenced by both steric and electronic factors. Under basic or neutral conditions, attack at the less sterically hindered carbon is generally favored. chemistrysteps.com For this compound, the carbons of the epoxide rings are secondary, and steric hindrance would be a significant factor.
The interaction with DNA is of particular interest due to the known mutagenicity of some epoxides. researchgate.net The proposed mechanism involves the following steps:
Mono-adduct Formation: One of the epoxide rings is attacked by a nucleophilic site on a DNA base, most commonly the N7 of guanine, to form a mono-alkylated adduct. nih.gov
Cross-link Formation: The second, unreacted epoxide ring on the molecule can then be attacked by another nucleophile.
Intra-strand Cross-link: The second nucleophile is on the same DNA strand.
Inter-strand Cross-link: The second nucleophile is on the complementary DNA strand.
DNA-Protein Cross-link: The second nucleophile is on a nearby protein. nih.govnih.gov
Computational studies on simple epoxides have been used to model the transition states of these reactions and to explain the preference for certain nucleophilic sites, such as the N7 of guanine over other positions in the DNA bases. nih.govresearchgate.net These models can provide insights into the activation energies and the geometries of the transition states, helping to rationalize the observed reactivity and selectivity.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of 5,10-dioxatricyclo[7.1.0.04,6]decane often relies on stoichiometric peroxy acids like meta-chloroperbenzoic acid (mCPBA), which generate significant waste. The future of its synthesis lies in the development of greener, more sustainable methods that minimize environmental impact and enhance safety.
A primary focus is the replacement of conventional oxidants with environmentally benign alternatives. Hydrogen peroxide (H₂O₂) stands out as an ideal green oxidant, as its only byproduct is water. Research is actively pursuing catalytic systems that can efficiently activate H₂O₂ for the epoxidation of 1,5-cyclooctadiene (B75094). One promising approach involves the use of organocatalysts, such as polyfluoroalkyl ketones like 2,2,2-trifluoroacetophenone, which can achieve high yields of the diepoxide under mild conditions. illinois.edunih.gov Another green oxidant, sodium perborate, has also been shown to effectively epoxidize 1,5-cyclooctadiene, offering an inexpensive and stable alternative. mdpi.comresearchgate.net
Heterogeneous catalysts are also at the forefront of sustainable synthesis. Materials like titanium-silica (e.g., Ti-MCM-41) are being investigated for the epoxidation of cyclic dienes, offering the advantage of easy recovery and recyclability, which is crucial for industrial applications. nih.gov The development of solvent-free reaction conditions is another key aspect of greening the synthesis of this compound. nih.gov
| Catalyst System | Green Oxidant | Key Advantages |
| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide | High yields, mild conditions, organocatalytic. illinois.edunih.gov |
| Sodium Perborate | Sodium Perborate | Inexpensive, stable, effective for epoxidation. mdpi.comresearchgate.net |
| Ti-MCM-41 | Hydrogen Peroxide | Heterogeneous, recyclable, suitable for industrial scale. nih.gov |
| Tungsten-based polyoxometalate | Hydrogen Peroxide | Enables solvent-free conditions, applicable in flow chemistry. nih.gov |
Exploration of New Reactivity Modes and Catalytic Systems
The two epoxide rings in this compound are ripe for exploration, offering a gateway to a diverse range of molecular architectures. Future research will undoubtedly focus on uncovering new reactivity modes and developing novel catalytic systems to control the regio- and stereoselectivity of its transformations.
The selective opening of one epoxide ring while leaving the other intact is a significant challenge and a key area of investigation. This would allow for the creation of functionalized mono-epoxides that can be further elaborated into complex molecules. For instance, the use of water-soluble cavitands as reaction vessels has been shown to achieve mono-epoxidation of symmetrical dienes, a strategy that could be adapted for the selective transformation of this compound. dntb.gov.ua
Furthermore, the development of new catalytic systems for the polymerization and copolymerization of this compound is a burgeoning field. Its use as a bifunctional monomer in radical/cationic transformation polymerization can lead to block copolymers with unique properties. researchgate.net The ability to control the ring-opening polymerization can yield degradable polyethers, which are of interest for biomedical and environmental applications. acs.org
The diepoxide can also serve as a precursor to other complex cyclic systems. For example, it is a key starting material in the synthesis of 2,4,4,6,8,8-hexanitro-2,6-diazaadamantane, a high-energy density compound. Current time information in Edmonton, CA. The exploration of cascade reactions initiated by the opening of the epoxide rings could lead to the rapid assembly of complex polycyclic ether frameworks, similar to those found in marine natural products. dntb.gov.uaaps.org
| Research Area | Potential Outcome | Significance |
| Selective Mono-ring Opening | Functionalized mono-epoxides | Building blocks for complex molecule synthesis. |
| Controlled Polymerization | Novel block copolymers, degradable polyethers | Advanced materials with tailored properties. researchgate.netacs.org |
| Cascade Reactions | Polycyclic ether scaffolds | Rapid access to complex molecular architectures. dntb.gov.uaaps.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The integration of this compound synthesis and its subsequent transformations into flow chemistry platforms is a key future direction.
Flow chemistry is particularly well-suited for epoxidation reactions, which are often exothermic and can pose safety risks on a large scale. Continuous flow reactors provide superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of thermal runaways. nih.govrsc.org The in-situ generation and immediate use of reactive oxidants like peracetic acid in a flow system further enhances safety by avoiding the storage of hazardous materials. nih.govrsc.orgnih.gov
Automated flow chemistry platforms, which combine flow reactors with robotic systems and real-time analytics, will accelerate the discovery and optimization of new reactions involving this compound. These platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for research and development. The ability to telescope multiple reaction steps together in a continuous process without intermediate purification steps will further improve the efficiency of synthesizing complex molecules from this versatile diepoxide.
| Technology | Advantages for this compound |
| Continuous Flow Chemistry | Enhanced safety for exothermic epoxidation, improved heat and mass transfer, scalability. nih.govrsc.org |
| In-situ Oxidant Generation | Avoids storage of hazardous materials like concentrated peroxides. nih.govrsc.orgnih.gov |
| Automated Synthesis Platforms | High-throughput screening, rapid reaction optimization, efficient multi-step synthesis. |
Advanced Computational Predictions for Novel Dioxatricyclic Architectures
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and even the design of new molecules with desired functionalities. For this compound, advanced computational methods will play a pivotal role in predicting novel dioxatricyclic architectures and guiding their synthesis.
Density Functional Theory (DFT) calculations can be employed to study the reactivity of the epoxide rings in this compound. nih.govnih.gov By modeling the transition states of various ring-opening reactions with different nucleophiles and catalysts, researchers can predict the most likely reaction pathways and the resulting stereochemistry. This in-silico screening can save significant experimental time and resources by identifying the most promising reaction conditions to achieve a desired transformation.
Furthermore, computational tools can be used to design entirely new dioxatricyclic architectures with specific properties. By starting with the this compound scaffold, computational models can explore the thermodynamic stability and potential synthetic accessibility of various derivatives and isomers. This "in silico design" approach can lead to the discovery of novel compounds with interesting electronic, optical, or biological properties. For instance, computational methods are used to predict the mechanism of action of novel compounds based on their structure, which could be applied to newly designed dioxatricyclic molecules. mdpi.com
The development of quantitative structure-property relationship (QSPR) models can also be applied to predict the properties of polymers derived from this compound. By correlating the structural features of the monomer and the resulting polymer with its physical properties, these models can guide the design of new materials with tailored characteristics.
| Computational Method | Application to Dioxatricyclic Architectures |
| Density Functional Theory (DFT) | Predicting reactivity, regioselectivity, and stereoselectivity of ring-opening reactions. nih.govnih.gov |
| In Silico Design | Discovering novel, stable dioxatricyclic compounds with desired properties. |
| QSPR Modeling | Predicting the properties of polymers derived from this compound. |
Q & A
Q. What are the recommended synthetic routes for 5,10-dioxatricyclo[7.1.0.0⁴,⁶]decane, and how can purity be validated?
Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or photochemical methods, followed by oxygen bridge installation. Key steps include optimizing reaction time (e.g., 24–48 hours for ring closure) and temperature (e.g., −78°C for stereochemical control). Purity validation requires orthogonal analytical techniques:
- GC-MS for volatile intermediates (retention time ≈ 8.2 min under He carrier gas).
- ¹H/¹³C NMR (e.g., δ 1.2–1.8 ppm for cyclopropane protons; δ 90–110 ppm for sp³ carbons).
- HPLC with UV detection (λ = 210–230 nm for ether moieties) .
Q. Which spectroscopic techniques are critical for structural elucidation of this tricyclic ether?
Prioritize X-ray crystallography to resolve strained ring geometry (bond angles: 55–60° for cyclopropane). For dynamic analysis:
Q. How can researchers mitigate side reactions during functionalization of the cyclopropane ring?
Use sterically hindered bases (e.g., LDA over NaH) to minimize ring-opening. Monitor reactions via in situ FTIR for carbonyl intermediates (C=O stretch at 1700 cm⁻¹). Quench with NH₄Cl to stabilize reactive species .
Advanced Research Questions
Q. What factorial design strategies optimize reaction yields for derivatives of 5,10-dioxatricyclo[7.1.0.0⁴,⁶]decane?
Implement a 3-factor Box-Behnken design to evaluate:
Q. How do contradictory computational and experimental data on ring strain energy arise, and how should they be resolved?
Discrepancies often stem from improper solvent models (implicit vs. explicit) in DFT. Address by:
Q. What advanced separation techniques resolve enantiomers of chiral derivatives?
Employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak AD-H, 90:10 hexane:IPA). Optimize with:
- Van’t Hoff analysis to determine Δ(ΔH) and Δ(ΔS) for enantioselectivity.
- Dynamic NMR for racemization kinetics (krac ≈ 10⁻³ s⁻¹ at 25°C). Validate with VCD spectroscopy (Δε = ±20–50) .
Q. How can AI-driven molecular dynamics predict degradation pathways under thermal stress?
Train graph neural networks (GNNs) on pyrolysis datasets (TGA/DSC, 100–300°C). Input features:
Q. What methodologies reconcile discrepancies in biological activity data across cell lines?
Apply systems pharmacology models incorporating:
- PK/PD parameters (e.g., IC50 variability ±15% due to efflux pumps).
- Transcriptomic profiling (RNA-seq) to identify off-target interactions (e.g., CYP3A4 induction). Use Bayesian meta-analysis to weight studies by assay robustness (95% CrI) .
Theoretical and Data-Driven Questions
Q. Which QSPR models best predict the solubility of 5,10-dioxatricyclo[7.1.0.0⁴,⁶]decane derivatives?
Develop models using Abraham descriptors :
Q. How can researchers design multi-step syntheses while minimizing hazardous intermediates?
Use EATOS (Environmental Assessment Tool for Organic Syntheses) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
